molecular formula C19H24O5 B14603099 Diethyl 3,3'-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate CAS No. 58418-45-4

Diethyl 3,3'-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate

Cat. No.: B14603099
CAS No.: 58418-45-4
M. Wt: 332.4 g/mol
InChI Key: GZBYXIYGZGRMQZ-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is an organic compound that belongs to the class of indane derivatives. This compound is characterized by its unique structure, which includes an indane core with ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate typically involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst. This reaction yields indanedione ethyl ester, which can further react with sodium ions to form a salt. The salt can be reversed by adding an aqueous solution of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indane: A bicyclic hydrocarbon with a similar core structure but lacking ester functional groups.

    Indanedione: A compound with a similar indane core but with keto groups instead of ester groups.

    Indene: A related compound with a similar structure but different functional groups.

Uniqueness

Diethyl 3,3’-(1-oxo-2,3-dihydro-1H-indene-2,2-diyl)dipropanoate is unique due to its combination of an indane core with ester functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

58418-45-4

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 3-[2-(3-ethoxy-3-oxopropyl)-3-oxo-1H-inden-2-yl]propanoate

InChI

InChI=1S/C19H24O5/c1-3-23-16(20)9-11-19(12-10-17(21)24-4-2)13-14-7-5-6-8-15(14)18(19)22/h5-8H,3-4,9-13H2,1-2H3

InChI Key

GZBYXIYGZGRMQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CC2=CC=CC=C2C1=O)CCC(=O)OCC

Origin of Product

United States

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